3-((4-Methoxybenzyl)oxy)propan-1-ol
Overview
Description
3-((4-Methoxybenzyl)oxy)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound features a methoxybenzyl group attached to a propanol backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)propan-1-ol typically involves the reaction of 4-methoxybenzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxybenzyl alcohol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid
Reduction: 3-((4-Methoxybenzyl)oxy)propan-1-amine, 3-((4-Methoxybenzyl)oxy)propane
Substitution: Various substituted benzyl ethers
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methoxybenzyl)oxy)-2-methylphenol
- 1-((4-Methoxybenzyl)oxy)-3-nitrobenzene
- 1-(3-Methoxybenzyl)-4-piperidinol
Uniqueness
3-((4-Methoxybenzyl)oxy)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHPNIXVMWYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450434 | |
Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135362-69-5 | |
Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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